3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that combines the structural features of anthracene, triazole, and pyrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthracene-9-carbaldehyde with 5-chloro-1H-[1,2,4]triazole-3-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced triazole-pyrazine derivatives.
Substitution: Formation of substituted triazole-pyrazine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . By binding to these kinases, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[3,4-b]thiadiazine: Similar in structure but contains a thiadiazine ring instead of a pyrazine ring.
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific combination of anthracene, triazole, and pyrazine rings, which confer distinct electronic and steric properties. These properties make it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C19H11ClN4 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C19H11ClN4/c20-16-10-21-11-17-22-23-19(24(16)17)18-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)18/h1-11H |
InChI Key |
YDYCYPDKPPKQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NN=C5N4C(=CN=C5)Cl |
Origin of Product |
United States |
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